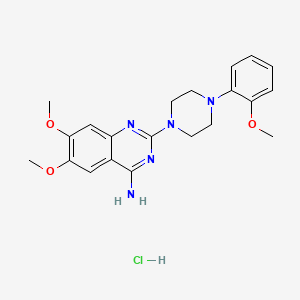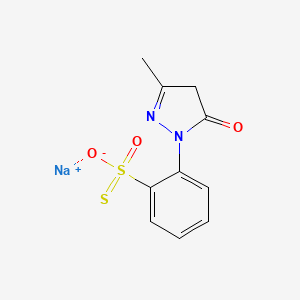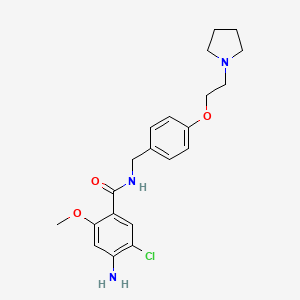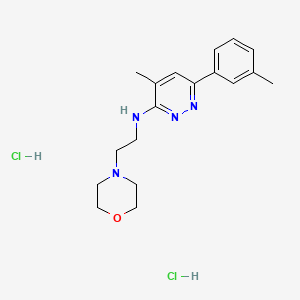
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining isoquinoline derivatives with acetamide precursors under acidic or basic conditions.
Cyclization Reactions: Forming the isoquinoline ring structure through intramolecular cyclization.
Substitution Reactions: Introducing the dimethylphenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Pharmacology: Studied for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biochemical Research: Used as probes to study biological pathways and mechanisms.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals.
Diagnostic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors to modulate cellular signaling pathways.
Gene Expression: Influencing gene expression to alter cellular functions.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of isoquinoline and acetamide moieties, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
170658-19-2 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H24N2O/c1-14-9-10-18(15(2)11-14)22-20(24)12-19-17-8-6-5-7-16(17)13-21(3,4)23-19/h5-12,23H,13H2,1-4H3,(H,22,24)/b19-12+ |
InChIキー |
VTLKAZGBSOITSJ-XDHOZWIPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


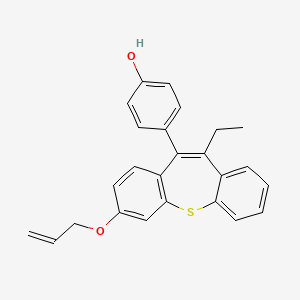



![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
